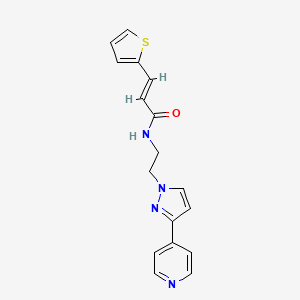

![molecular formula C16H18ClN3O3S B2718247 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1185075-03-9](/img/structure/B2718247.png)

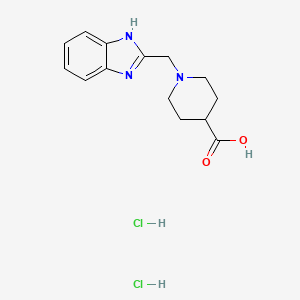

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

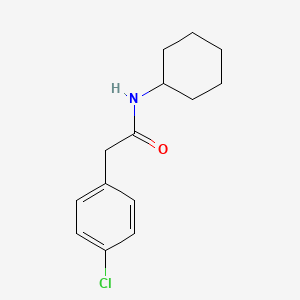

“N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride” is a chemical compound with the molecular formula C8H10N2O2S·HCl . It is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal .

Synthesis Analysis

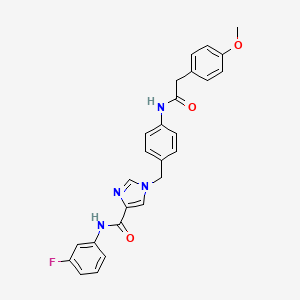

This compound can be used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . The synthesis process involves the use of phenyl formate and Et3N in a degassed Me3CN solution .

Molecular Structure Analysis

The molecular weight of this compound is 234.70 . The InChI code for this compound is 1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3 .

Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . These derivatives are known to be antithrombotics .

Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 234.70 .

Scientific Research Applications

Factor Xa Inhibitor

The compound has been used in the synthesis of a non-amidine factor Xa inhibitor . Factor Xa plays a crucial role in the blood coagulation cascade, and inhibitors of this enzyme are being explored as potential anticoagulants . The compound incorporates 5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine as an S4 binding element, which has shown potent anti-factor Xa activity .

Anticoagulant Research

Continuing from the first point, the compound has been used in the development of orally active anticoagulants . The compound was part of a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carbonyl)piperazines that were synthesized and evaluated for their in vitro inhibitory activities against factor Xa and coagulation . Some of these compounds showed potent inhibitory activities when administered orally to rats .

Conformational Analysis

The compound has been used in conformational analysis studies . The X-ray crystal analysis provided an obvious binding mode that 5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine and 6-chloronaphthalene respectively bound to S4 and S1 subsites . This study discovered a novel intramolecular S-O close contact .

Drug Metabolism Research

The compound has been used in drug metabolism research . The compound’s structure and properties have been analyzed to understand its bioavailability, which is a critical factor in drug design .

Development of New Therapeutics

The compound’s unique structure and properties make it a valuable tool in the development of new therapeutics . Its ability to inhibit factor Xa and its oral bioavailability make it a promising candidate for the development of new anticoagulant drugs .

Study of Electrostatic Interactions

The compound has been used to study electrostatic interactions in molecular structures . Ab initio energy calculations of model compounds deduced that conformers with the most close S-O proximity were most stable . The results of these calculations suggested a possibility that the restricted conformation affected the affinity to S4 subsite of factor Xa .

properties

IUPAC Name |

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S.ClH/c1-19-5-4-11-14(9-19)23-16(17-11)18-15(20)10-2-3-12-13(8-10)22-7-6-21-12;/h2-3,8H,4-7,9H2,1H3,(H,17,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZDFSCYPXDUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)

![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2718186.png)